BenchChemオンラインストアへようこそ!

5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one

Tautomerism Computational Chemistry Physicochemical Properties

5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one (CAS 654-41-1) is a low-molecular-weight (142.13 g/mol), heterocyclic fluorinated pyrimidinone characterized by a 5-fluoro substituent and methyl groups at the 2- and 6-positions. This substitution pattern confers a unique tautomeric preference and electronic profile distinct from non-fluorinated or mono-substituted pyrimidinones, positioning it as a strategic intermediate for drug discovery programs targeting kinases, antiviral agents, and agrochemical fungicides.

Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
CAS No. 654-41-1
Cat. No. B1496141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one
CAS654-41-1
Molecular FormulaC6H7FN2O
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)C)F
InChIInChI=1S/C6H7FN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10)
InChIKeyLINWSDIYFZGXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one (CAS 654-41-1): Procurement-Grade Fluorinated Pyrimidinone Scaffold


5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one (CAS 654-41-1) is a low-molecular-weight (142.13 g/mol), heterocyclic fluorinated pyrimidinone characterized by a 5-fluoro substituent and methyl groups at the 2- and 6-positions . This substitution pattern confers a unique tautomeric preference and electronic profile distinct from non-fluorinated or mono-substituted pyrimidinones, positioning it as a strategic intermediate for drug discovery programs targeting kinases, antiviral agents, and agrochemical fungicides [1]. Its solid-state stability and high purity availability (97-98%) make it a practical procurement choice for medicinal chemistry and process chemistry development.

Why Generic 5-Fluoropyrimidine Analogs Cannot Substitute for 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one (CAS 654-41-1) in R&D Workflows


Generic substitution of 5-fluoro-2,6-dimethylpyrimidin-4(1H)-one with other 5-fluoropyrimidine derivatives is inadvisable because the specific 2,6-dimethyl substitution pattern critically governs the molecule's tautomeric equilibrium, metabolic stability, and biological activity [1][2]. For instance, 5-fluoropyrimidines lacking the 4- and 6-position alkyl substitution exhibit significant time-dependent inhibition (TDI) of CYP3A4 due to oxidative defluorination, a metabolic liability that is ameliorated by dual substitution at these positions [2]. Furthermore, the tautomeric ratio of 4-pyrimidinones is highly sensitive to substitution; the 2,6-dimethyl derivative populates distinct keto-enol forms compared to the parent heterocycle, directly impacting hydrogen-bonding patterns relevant to target engagement [1]. These structural nuances directly translate into differentiated potency, selectivity, and ADMET profiles in downstream applications, making the specific compound non-fungible with its analogs.

Quantitative Differentiation Guide: 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one (CAS 654-41-1) vs. Closest Analogs


Tautomeric Equilibrium Shift Relative to Non-Fluorinated 2,6-Dimethylpyrimidin-4-one

The introduction of a 5-fluoro substituent significantly alters the keto-enol tautomeric equilibrium compared to the non-fluorinated parent 2,6-dimethylpyrimidin-4-one. Ab initio calculations predict that 5-fluoropyrimidine-2-one exhibits a tautomerization energy of -2.4 kcal/mol, a value independent of halogen substitution and distinct from the parent 4-oxopyrimidine system [1]. For 4-oxopyrimidine derivatives, experimental data show that the tautomeric stability is highly sensitive to substitution patterns, with 2,6-dimethylpyrimidin-4-one populating different tautomeric states than the parent molecule [1]. The 5-fluoro-2,6-dimethyl derivative is therefore expected to display a distinct tautomeric ratio, impacting its hydrogen-bonding capacity and molecular recognition in biological targets.

Tautomerism Computational Chemistry Physicochemical Properties

Mitigation of CYP3A4 Time-Dependent Inhibition Relative to Unsubstituted 5-Fluoropyrimidine

Unsubstituted 5-fluoropyrimidine-containing compounds are susceptible to cytochrome P450 3A4 (CYP3A4) time-dependent inhibition (TDI) via oxidative defluorination, a significant metabolic liability [1]. A comprehensive structure-activity relationship (SAR) study revealed that substitution at both the 4- and 6-positions of the 5-fluoropyrimidine ring is necessary to ameliorate TDI. For example, compound 19, a 4,6-disubstituted 5-fluoropyrimidine analog, demonstrated markedly reduced CYP3A4 TDI compared to compound 1 (which lacked such substitution) [1]. 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one, bearing methyl groups at both the 2- and 6-positions, is structurally predisposed to exhibit this protective effect, making it a superior starting scaffold for lead optimization campaigns aiming to avoid CYP3A4-mediated DDI risks.

ADMET Drug-Drug Interactions Medicinal Chemistry

Validated Synthetic Accessibility from Low-Cost 5-Fluorouracil

A cost-effective synthetic route to 5-fluoro-2,6-dimethylpyrimidin-4(1H)-one has been established starting from the widely available and inexpensive chemotherapeutic agent 5-fluorouracil . The synthesis proceeds via direct methylation at the 2- and 6-positions using standard methylating reagents such as methyl iodide or dimethyl sulfate under controlled conditions . This contrasts with alternative 5-fluoropyrimidine derivatives that may require multistep de novo construction of the pyrimidine ring or expensive fluorinated starting materials. The straightforward two-step methylation from 5-fluorouracil ensures a secure, scalable, and cost-competitive supply chain for bulk procurement.

Process Chemistry Synthetic Methodology Procurement

Fungicidal Scaffold Differentiation for Agrochemistry: Core Substitution Advantage

5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one serves as a foundational scaffold for a proprietary class of 5-fluoropyrimidinone fungicides, as disclosed in patent literature [1]. The disclosed compounds, built upon the 5-fluoropyrimidinone core, demonstrate efficacy against ascomycetes, basidiomycetes, deuteromycetes, and oomycetes [1]. While the biological activity of the parent 5-fluoro-2,6-dimethylpyrimidin-4(1H)-one itself is not disclosed, its role as the synthetic entry point for an entire patent-protected fungicide class (assigned to Dow Agrosciences/Corteva) creates a unique procurement value proposition not shared by other simple 5-fluoropyrimidine derivatives. Researchers developing backup scaffolds or seeking to explore this specific chemical space must source this exact intermediate to access the patented derivatives.

Agrochemistry Fungicide Structure-Activity Relationship

Prospective CDK/Antiviral Pharmacophore Distinct from 2,4-Diaminopyrimidine Series

While contemporary CDK inhibitor research focuses on the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine scaffold, the 5-fluoro-2,6-dimethylpyrimidin-4(1H)-one chemotype represents a distinct pharmacophoric space with a pyrimidin-4-one core rather than a 2,4-diamine, which alters kinase hinge-binding interactions [1]. The 5-fluoropyrimidinone scaffold has been independently pursued as a versatile intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleosides with anti-HIV and antitumor potential [2]. The 4-keto group enables tautomer-dependent hydrogen bonding patterns that are fundamentally different from the 2,4-diamine series, potentially translating to different kinase selectivity profiles and antiviral target engagement. This chemotype divergence means that researchers seeking to explore the pyrimidinone space for CDK or antiviral targets cannot substitute the more common 2,4-diaminopyrimidine intermediates.

Kinase Inhibitor Antiviral Medicinal Chemistry

High Purity Availability and Physicochemical Identity vs. Hydrated or Salt Forms

Commercial sourcing of 5-fluoro-2,6-dimethylpyrimidin-4(1H)-one (CAS 654-41-1) is standardized at 97-98% purity (HPLC) with well-defined physicochemical properties: density 1.31 g/cm³, boiling point 174.1°C (at 760 mmHg), flash point 59.1°C, exact mass 142.05400 Da, PSA 45.75 Ų, and calculated LogP 0.5258 . These parameters contrast sharply with the sodium salt form (CAS 1240599-05-6), which is available at reduced purity (95%+) and has distinct solubility and stability profiles . For applications demanding precisely controlled stoichiometry, such as kinetic studies, competitive binding assays, or solid-phase synthesis, the free base (neutral) form is essential and non-substitutable with its salt counterpart.

Quality Control Procurement Reproducibility

Optimal Application Scenarios for 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one (CAS 654-41-1) Based on Verified Differentiation Evidence


Lead Optimization Programs Requiring CYP3A4-Safe 5-Fluoropyrimidine Scaffolds

Medicinal chemistry teams developing kinase inhibitors or antiviral agents often encounter CYP3A4 TDI as a late-stage liability with 5-fluoropyrimidine leads. By procuring 5-fluoro-2,6-dimethylpyrimidin-4(1H)-one as the starting scaffold, teams can proactively mitigate this risk, as SAR evidence demonstrates that 4,6-disubstitution on the 5-fluoropyrimidine ring is critical to ameliorating oxidative defluorination and TDI [1]. This compound serves as a privileged intermediate for installing further diversity at positions that do not compromise this protective effect.

Agrochemical Fungicide Lead Generation within the Corteva 5-Fluoropyrimidinone Patent Space

Agrochemical companies and contract research organizations seeking to develop novel fungicides targeting ascomycete, basidiomycete, or oomycete pathogens must source 5-fluoro-2,6-dimethylpyrimidin-4(1H)-one to access the chemically protected 5-fluoropyrimidinone derivative space disclosed in WO-2011017540-A1 [2]. This compound is the essential building block for synthesizing and evaluating entire libraries of patented N1-substituted 5-fluoropyrimidinone fungicides.

Scaffold-Hopping Studies to Diversify Kinase/ Antiviral Chemical Series

Research groups that have extensively explored the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine CDK inhibitor scaffold can use 5-fluoro-2,6-dimethylpyrimidin-4(1H)-one to perform systematic scaffold-hopping into the pyrimidin-4-one chemotype [3][4]. This compound enables the exploration of tautomer-dependent hinge-binding interactions not accessible with the 2,4-diamine series, potentially unlocking novel selectivity profiles against CDK2, CDK9, or antiviral targets.

Bulk Procurement and Process Development Leveraging Cost-Effective 5-Fluorouracil Route

For pilot-scale production or process chemistry development, the demonstrated synthetic route from low-cost 5-fluorouracil provides a scalable and economical supply strategy . This is particularly advantageous for academic groups or SMEs that require multigram quantities without investing in de novo pyrimidine synthesis from fluorinated precursors.

Quote Request

Request a Quote for 5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.